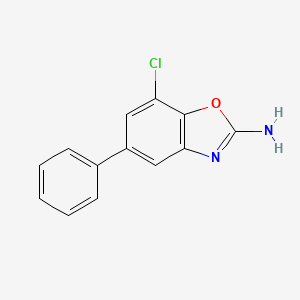

7-Chloro-5-phenyl-1,3-benzoxazol-2-amine

Description

Properties

IUPAC Name |

7-chloro-5-phenyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-6-9(8-4-2-1-3-5-8)7-11-12(10)17-13(15)16-11/h1-7H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPTDLJZHFKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C(=C2)Cl)OC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery. They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities.

Mode of Action

Benzoxazole derivatives are known to interact with their targets to induce various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects.

Biochemical Analysis

Biochemical Properties

7-Chloro-5-phenyl-1,3-benzoxazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to various therapeutic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation and apoptosis. Furthermore, it can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound’s interaction with oxidative stress-related enzymes can lead to a reduction in reactive oxygen species, thereby protecting cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed. Long-term studies have indicated that it can maintain its therapeutic effects over extended periods, with consistent modulation of cellular functions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects without significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can influence metabolic flux, leading to changes in metabolite levels. For instance, its interaction with cytochrome P450 enzymes can affect the metabolism of other drugs, potentially leading to drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different tissues. For example, it has been observed to accumulate in the liver and kidneys, which are key organs involved in its metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress.

Biological Activity

7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in pharmacology. This compound belongs to the benzoxazole family and is characterized by its molecular formula . Its structure features a benzoxazole ring with a chlorine substituent at the 7-position and a phenyl group at the 5-position, which may influence its reactivity and interactions with biological targets.

Pharmacological Significance

Research indicates that this compound possesses various biological activities:

- Antioxidant Properties : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, suggesting potential antioxidant effects.

- Neurological Applications : Structural analogs of this compound have demonstrated dopaminergic activity, indicating potential therapeutic uses in neurological disorders.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting processes such as cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxazole derivatives, including this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzoxazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant reductions in cell viability, with IC50 values demonstrating potent cytotoxicity .

- Antimicrobial Activity : Research highlighted that compounds structurally similar to this compound exhibited notable antibacterial properties against Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of standard antibiotics .

- Mechanism of Action : Investigations into the mechanisms revealed that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Structure–Activity Relationship

The biological activity of this compound can be attributed to its unique structural features. The presence of a chlorine atom and a phenyl group affects its interaction with biological targets. Comparative studies with related compounds have shown that variations in substitution patterns can lead to significant differences in pharmacological properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine | Methyl group at the 5-position | Varies; potential different pharmacological properties |

| 6-Chloro-7,8-dihydroxy-1-phenyl-benzazepine | Hydroxy groups at positions 7 and 8 | Explored for dopaminergic activity |

| 5-Bromo-7-methylbenzoxazole | Bromine substituent at the 5-position | Different halogen effects on reactivity |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chloro and nitro substituents at C5/C7 enhance metabolic stability and target binding, critical for CYP inhibition and antimicrobial activity .

- Aromatic Substituents : The phenyl group at C5 in this compound may facilitate π-π stacking interactions with hydrophobic enzyme pockets, a feature exploited in CNS-active drugs .

- Amine Position : The 2-amine group is essential for hydrogen bonding with biological targets, as seen in both CYP inhibitors and antimicrobial agents .

Preparation Methods

Precursor Synthesis and Ring Closure

A key intermediate in related benzodiazepine chemistry is 7-chloro-5-phenyl-benzodiazepine-2-one, which can be synthesized via ring-closure reactions involving:

- 2-chloroacetylamino-5-chloro-diphenyl ketone

- Hexamethylenetetramine

- Hydrochloric acid as a catalyst

The reaction is performed under reflux, followed by vacuum concentration, solvent refinement, acid salification, and alkaline hydrolysis to obtain high-purity intermediates with HPLC purity ≥ 99.0%.

Though this exact process targets benzodiazepine-2-one derivatives, the methodology of ring closure and purification can be adapted for benzoxazole derivatives with similar substitution patterns.

Cyclization Using Electrophilic Cyanating Agents

For 2-aminobenzoxazoles, including substituted variants, a common approach involves reacting o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of Lewis acids such as BF₃·Et₂O. This method:

- Uses nonhazardous electrophilic cyanating agents

- Proceeds via cyclization under reflux in solvents like 1,4-dioxane

- Yields 2-aminobenzoxazoles with good to excellent yields

This approach is adaptable for the synthesis of 7-chloro-5-phenyl derivatives by selecting appropriately substituted o-aminophenols.

Smiles Rearrangement via Benzoxazole-2-thiol Activation

Another synthetic route involves:

- Activation of benzoxazole-2-thiol with chloroacetyl chloride

- Subsequent Smiles rearrangement to form the aminobenzoxazole core

- Reaction with amines such as 5-bromopentylamine hydrobromide to introduce substitutions

This method is versatile, allowing for N-substituted benzoxazoles and can be tailored to introduce chloro and phenyl groups at desired positions.

Comparative Data Table: Preparation Methods

Detailed Research Findings and Notes

- The ring-closure method using hexamethylenetetramine and hydrochloric acid avoids the use of volatile salts or ammonium bicarbonate, which improves safety and purity.

- The use of trichloromethane as a refining solvent and controlled acid salification steps leads to high-purity intermediates suitable for pharmaceutical synthesis.

- The electrophilic cyanation approach using NCTS is advantageous due to the nonhazardous nature of the cyanating agent and the ability to carry out reactions under relatively mild conditions, although some reproducibility issues have been reported in certain cases.

- Smiles rearrangement provides a flexible synthetic route for N-substituted benzoxazoles, which could be exploited to synthesize 7-chloro-5-phenyl derivatives by appropriate choice of starting materials.

- Purification steps typically involve extraction, washing with saturated sodium bicarbonate, pH adjustment, and crystallization to achieve high purity (>99% by HPLC).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves catalytic systems and reaction condition adjustments. For example, palladium-catalyzed cross-coupling (e.g., using diacetate palladium and cesium carbonate) has been effective for analogous benzoxazole derivatives . Temperature control (e.g., 90°C for 3 hours) and degassing protocols can minimize side reactions. Purification via suspension in diethyl ether, as demonstrated for structurally related compounds, may enhance purity . Substituent effects (e.g., chloro vs. fluoro groups) on reactivity should also be evaluated, as seen in comparative studies of benzothiazole analogs .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 147.7–112.0 ppm for aromatic protons in similar benzoxazoles) confirm substituent positioning .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : ESI-MS (e.g., m/z 295 [M+H]⁺) validates molecular weight, while HPLC on C18 columns (purity >99%) ensures compound homogeneity .

- InChI Key : Use standardized identifiers (e.g., InChI=1S/C8H8N2O2...) for database cross-referencing .

Advanced Research Questions

Q. How does the substitution pattern on the benzoxazole ring influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution (e.g., methyl, fluoro, or methoxy groups) at positions 5 and 6. Comparative analyses of analogs (e.g., N-benzyl vs. N-methyl derivatives) reveal that electron-withdrawing groups like chloro enhance stability, while phenyl groups modulate lipophilicity and target binding . Fluorescence-based assays (e.g., using benzoxazole fluorophores) can quantify interactions with biological targets like metal ions or enzymes .

Q. What experimental approaches can elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Fluorescent Probes : Label the compound with fluorophores (e.g., dansyl groups) to track cellular localization via confocal microscopy, as demonstrated for benzothiazole-based probes .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to assess affinity for receptors like benzodiazepine-binding sites .

- Kinetic Studies : Monitor enzymatic inhibition (e.g., cytochrome P450) using LC-MS to measure metabolite formation rates .

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Purity Validation : Re-evaluate compound purity (>99% via HPLC) to rule out impurities as confounding factors .

- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify regiochemistry, as misassignment of chloro and phenyl positions can alter activity .

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) to identify protocol-dependent variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.